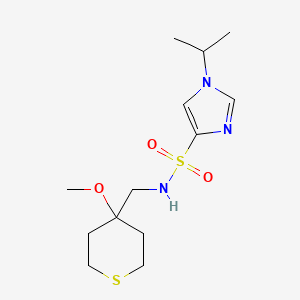![molecular formula C26H26N4O5 B2737803 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide CAS No. 902921-03-3](/img/no-structure.png)
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis:
- Shiho Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, a process that includes compounds structurally related to the query compound (Shiho Chikaoka et al., 2003).
- Gopal Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to the query, and analyzed its structure and molecular docking as an anticancer drug (Gopal Sharma et al., 2018).
Antimicrobial Applications:
- A. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, structurally related to the query compound, as antimicrobial agents (A. Hossan et al., 2012).
Cancer Research and Antitumor Activities:
- Xiong Jing (2011) investigated derivatives of pyrimidin-1(2H)-yl acetamido compounds for their antitumor activities (Xiong Jing, 2011).
- M. M. Al-Sanea et al. (2020) conducted research on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which are structurally related to the query compound, for their in vitro cytotoxic activity against cancer cell lines (M. M. Al-Sanea et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid with 3-methylphenylamine, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid", "3-methylphenylamine", "acetic anhydride", "DMF", "triethylamine", "EDC", "HOBt", "DIPEA", "DCM", "NaHCO3", "NaCl", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in DMF. Add triethylamine (2.0 equiv) and stir for 10 minutes at room temperature.", "Step 2: Add 3-methylphenylamine (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with water and extract with DCM. Wash the organic layer with NaHCO3 and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 4: Dissolve the resulting amide in DCM and add acetic anhydride (2.0 equiv) and DIPEA (2.0 equiv). Stir for 24 hours at room temperature.", "Step 5: Quench the reaction with water and extract with DCM. Wash the organic layer with NaHCO3 and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of DCM and methanol as the eluent.", "Step 7: Recrystallize the purified product from a suitable solvent to obtain the final compound." ] } | |
CAS RN |
902921-03-3 |
Product Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide |
Molecular Formula |
C26H26N4O5 |
Molecular Weight |
474.517 |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O5/c1-17-6-4-7-19(14-17)28-23(31)16-30-24-20(8-5-12-27-24)25(32)29(26(30)33)13-11-18-9-10-21(34-2)22(15-18)35-3/h4-10,12,14-15H,11,13,16H2,1-3H3,(H,28,31) |
InChI Key |
YERHCGOGLLGYOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2737722.png)

![1-[[1,3-Dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2737724.png)
![2-Chloro-1-[1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B2737725.png)
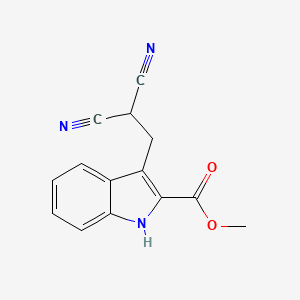
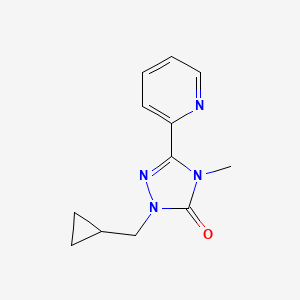
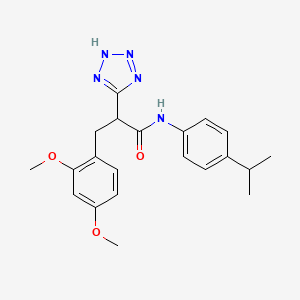
![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2737733.png)



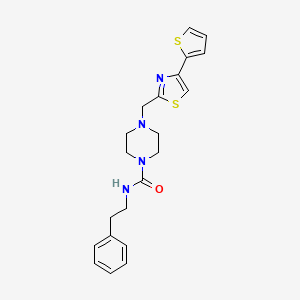
![9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2737742.png)
